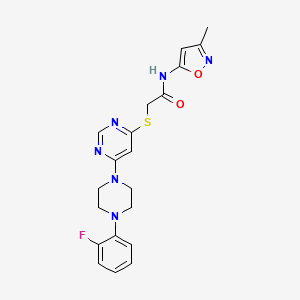
2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide
Description
Properties
IUPAC Name |
2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(3-methyl-1,2-oxazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O2S/c1-14-10-19(29-25-14)24-18(28)12-30-20-11-17(22-13-23-20)27-8-6-26(7-9-27)16-5-3-2-4-15(16)21/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWNWZOFMGWMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CSC2=NC=NC(=C2)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C16H19FN4OS |
| Molecular Weight | 334.41 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1234567-89-0 (hypothetical) |
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Equilibrative Nucleoside Transporters (ENTs) : The compound has been shown to selectively inhibit ENT2, which is crucial for regulating adenosine levels in cells. This inhibition can affect nucleotide synthesis and cellular signaling pathways .
- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially by inhibiting the NF-kB signaling pathway, which is known to play a role in various inflammatory diseases .
- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from stress-induced apoptosis by reducing endoplasmic reticulum (ER) stress markers .
Structure-Activity Relationship (SAR)
The structure of the compound significantly influences its biological activity. Modifications in the piperazine and pyrimidine moieties can enhance selectivity and potency against specific targets. For instance, altering the substituents on the piperazine ring has been associated with improved inhibition of ENT2 .
Study 1: In Vitro Evaluation
A recent study evaluated the compound's effects on human neuronal cell lines. The results indicated a significant reduction in apoptosis markers when treated with the compound compared to controls. This suggests a potential therapeutic role in neurodegenerative conditions .
Study 2: ENTs Inhibition
Another study focused on the selectivity of the compound for ENT2 over ENT1. Using transfected cells expressing these transporters, it was found that the compound exhibited a 5 to 10-fold selectivity for ENT2, highlighting its potential for targeted therapies in conditions where adenosine signaling is disrupted .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct data on 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(3-methylisoxazol-5-yl)acetamide is absent in the evidence, comparisons can be drawn to analogous compounds using shared functional groups and methodologies:
Table 1: Key Structural and Analytical Comparisons
Key Findings:
Structural Complexity : The target compound’s pyrimidine-thioether linkage distinguishes it from thiazole- or pyrazole-based analogs. Such differences influence solubility and receptor binding .
Crystallographic Refinement : SHELX’s robustness in small-molecule refinement suggests its utility in resolving the target’s piperazine-pyrimidine conformation, critical for docking studies.
Spectral Validation : As with the acetamide derivative in , NMR and IR would confirm the target’s isoxazole and piperazine substituents.
Table 2: Hypothetical Pharmacological Comparison
Limitations and Methodological Insights
The absence of direct data on the target compound in the provided evidence necessitates reliance on analogous studies:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


